rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[332]decane dihydrochloride is a bicyclic compound featuring a diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the bicyclic structure.
Scientific Research Applications
rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
tert-butyl rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride: This compound shares a similar bicyclic structure but differs in its functional groups and properties.
rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one: Another compound with a similar core structure but different substituents.
Uniqueness
rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride is unique due to its specific methyl substitution and dihydrochloride form, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H20Cl2N2 |
---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
(1R,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-7-8-3-2-4-9(11)6-10-5-8;;/h8-10H,2-7H2,1H3;2*1H/t8-,9-;;/m1../s1 |
InChI Key |
FPNFBQMYWMVKEG-UONRGADFSA-N |
Isomeric SMILES |
CN1C[C@@H]2CCC[C@@H]1CNC2.Cl.Cl |
Canonical SMILES |
CN1CC2CCCC1CNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.